A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid
CAS RN: 179162-55-1 Molecular Formula: C₂₁H₂₁NO₄ Molecular Weight: 351.4 g/mol
Executive Summary
4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a complex organic molecule featuring a multi-ring system that includes a benzoic acid, an isoxazole, and a pentyloxy-substituted phenyl group. Its significance in the pharmaceutical landscape is notable, primarily as a key intermediate in the synthesis of advanced therapeutic agents, such as the antifungal drug Micafungin.[1][2][3] The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are foundational to drug development, directly influencing formulation design, bioavailability, stability, and manufacturability.[4][5][6] This guide provides a detailed examination of the core physicochemical characteristics of this compound, outlines robust experimental methodologies for their determination, and discusses the implications of these properties for pharmaceutical development professionals.
Introduction and Significance in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[7][8] Its unique electronic and structural properties allow it to serve as a bioisostere for other functional groups and to engage in specific interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10][11]
4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid embodies this potential. It serves as a critical building block and has been identified as an intermediate for Micafungin and used in the optimization of the natural product FR901379.[1][12] A thorough characterization of its properties is therefore not merely an academic exercise but a critical step in ensuring the quality, consistency, and efficacy of the final drug product.[5][13] This document serves as a technical resource for scientists to understand and evaluate this important molecule.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, compiled from various chemical suppliers and databases, are summarized below.
| Property | Value | Significance in Drug Development |
| CAS Number | 179162-55-1[1][2][14][15] | Unambiguous global identifier for tracking and regulatory purposes. |
| Appearance | White solid[1] | A primary indicator of purity; color changes can signify degradation or impurities. |
| Melting Point | 271-273 °C[15][16] | A high melting point suggests a stable crystalline lattice. It is a key parameter for purity assessment and solid-state form identification. |
| Boiling Point | 555.6 ± 50.0 °C (Predicted)[1][15][16] | Indicates low volatility and high thermal stability, relevant for high-temperature processing or stability studies. |
| Density | 1.176 ± 0.06 g/cm³ (Predicted)[1][16] | Important for powder flow, compaction, and formulation design (e.g., suspension stability). |
| pKa | 3.72 ± 0.10 (Predicted)[1][15] | The carboxylic acid group imparts acidic properties. This pKa value is critical for predicting ionization state, solubility at different pH levels (e.g., in the GI tract), and potential for salt formation. |
| Solubility | Slightly soluble in DMSO and heated Acetone.[1][16] | Low aqueous solubility is implied. This is a major determinant of bioavailability and dictates the need for formulation strategies like salt formation or particle size reduction. |
| Storage | Sealed in dry, room temperature conditions[16] or at -20°C.[1] | Suggests the compound is stable under standard conditions but may be sensitive to moisture or long-term degradation at ambient temperatures. |
Experimental Methodologies for Characterization
To ensure scientific rigor, predicted values must be confirmed by empirical testing. The following section details standard, self-validating protocols for characterizing this compound, explaining the causality behind each methodological choice.
Identity and Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[4] For an intermediate like this, an HPLC method is essential to confirm identity against a reference standard and to quantify impurities with high precision.
Step-by-Step Protocol:
-
System Preparation: Utilize a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point would be a mixture of Acetonitrile and water (containing 0.1% Trifluoroacetic Acid or Formic Acid to ensure the carboxylic acid is protonated and sharpens the peak).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Injection & Elution: Inject a standard volume (e.g., 10 µL) into the HPLC system.
-
Detection: Use a UV detector set to a wavelength of maximum absorbance for the molecule (determined by a UV scan).
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Solid-State Characterization
Rationale: The solid-state form of a compound profoundly impacts its stability, solubility, and bioavailability. A combination of thermal and crystallographic analyses provides a comprehensive profile.[5]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is the definitive method for accurately determining the melting point and can reveal polymorphism (the existence of multiple crystalline forms), which is critical for consistent manufacturing.[4]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to assess thermal stability and to quantify the presence of residual solvents or water, which are critical quality attributes.
-
X-Ray Powder Diffraction (XRPD): XRPD provides a unique "fingerprint" of a crystalline solid. It is the gold-standard for identifying the specific crystalline form and determining the degree of crystallinity versus amorphous content.[13]
Caption: Integrated Solid-State Characterization Workflow.
Determination of Dissociation Constant (pKa)
Rationale: The predicted pKa of ~3.72 indicates the compound is a weak acid.[1][15] This value governs the extent of ionization at physiological pH, which in turn controls its solubility, permeability across biological membranes, and receptor binding. Experimental verification is mandatory for accurate biopharmaceutical modeling.
Step-by-Step Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) due to its low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized).
Sources
- 1. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid CAS 179162-55-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 4-(5-(4-(Pentyloxy)phenyl)Isoxazol-3-yl)Benzoic Acid For Micafungin Cas 179162-55-1 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. labinsights.nl [labinsights.nl]
- 6. langhuapharma.com [langhuapharma.com]
- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid | 179162-55-1 [chemicalbook.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. watson-int.com [watson-int.com]
- 15. 4-(5-(4-(pentyloxy)phenyl)isoxazol- 3-yl)benzoic acid - Protheragen [protheragen.ai]
- 16. 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid CAS#: 179162-55-1 [m.chemicalbook.com]
Figure 1. Chemical structure of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.
